molecular formula C13H13ClN2O3 B177638 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one CAS No. 133306-31-7

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Cat. No. B177638
CAS RN: 133306-31-7
M. Wt: 280.7 g/mol
InChI Key: GPBMDSQCSRJXBX-UHFFFAOYSA-N
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Description

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a chemical compound that is widely used in scientific research. This compound is a member of the quinoline family and has a molecular formula of C15H13ClN2O3. The compound is known for its unique properties and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one in lab experiments include its unique properties and its ability to exhibit a wide range of biological activities. However, the compound may also have limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are many potential future directions for research on 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one. Some possible areas of investigation include the development of new synthesis methods, the identification of new biological activities, and the exploration of the compound's potential applications in drug discovery and development. Additionally, further research may be needed to fully understand the mechanism of action of the compound and its potential impact on human health.

Synthesis Methods

The synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one can be achieved through a variety of methods. One of the most common methods is the Friedlander synthesis, which involves the condensation of aniline with a ketone in the presence of a strong acid catalyst. Other methods include the Pfitzinger reaction and the Skraup synthesis.

Scientific Research Applications

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

properties

IUPAC Name

1-butyl-4-chloro-3-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-2-3-8-15-10-7-5-4-6-9(10)11(14)12(13(15)17)16(18)19/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBMDSQCSRJXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433502
Record name 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133306-31-7
Record name 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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